molecular formula C14H24N4O3 B8525687 1-{[3-(Morpholin-4-yl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol CAS No. 54126-47-5

1-{[3-(Morpholin-4-yl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol

Cat. No.: B8525687
CAS No.: 54126-47-5
M. Wt: 296.37 g/mol
InChI Key: GELFEZBCHFCUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[3-(Morpholin-4-yl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol is a useful research compound. Its molecular formula is C14H24N4O3 and its molecular weight is 296.37 g/mol. The purity is usually 95%.
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Properties

CAS No.

54126-47-5

Molecular Formula

C14H24N4O3

Molecular Weight

296.37 g/mol

IUPAC Name

1-(3-morpholin-4-ylpyrazin-2-yl)oxy-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C14H24N4O3/c1-11(2)17-9-12(19)10-21-14-13(15-3-4-16-14)18-5-7-20-8-6-18/h3-4,11-12,17,19H,5-10H2,1-2H3

InChI Key

GELFEZBCHFCUED-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=NC=CN=C1N2CCOCC2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.5 g of 5-bromo-3-morpholinyl-2-(3'-isopropylamino-2'-hydroxy-propoxy)-pyrazine are dissolved in 80 ml of methanol and hydrogenated in the presence of 0.4 g of palladium on charcoal (5% strength) at 20°-30° C. under normal pressure. After 10 minutes, the reaction is complete and the calculated amount of hydrogen has been taken up. The catalyst is then filtered off and the filtrate is evaporated in a waterpump vacuum. The residue is partitioned between water and ether. The aqueous phase is rendered alkaline with concentrated sodium hydroxide solution and extracted by shaking with ether. The ether extracts are washed with water, dried over sodium sulphate and evaporated in a waterpump vacuum. 3-Morpholinyl-2-(3'-isopropylamino-2'-hydroxy-propoxy)-pyrazine, melting point 74°-76° C., is thus obtained.
Name
5-bromo-3-morpholinyl-2-(3'-isopropylamino-2'-hydroxy-propoxy)-pyrazine
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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